molecular formula C8H8F2O2 B7761660 (4,5-Difluoro-1,2-phenylene)dimethanol

(4,5-Difluoro-1,2-phenylene)dimethanol

Cat. No.: B7761660
M. Wt: 174.14 g/mol
InChI Key: ZUGKYQRAGXKKTO-UHFFFAOYSA-N
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Description

(4,5-Difluoro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H8F2O2 and a molecular weight of 174.15 g/mol . It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Difluoro-1,2-phenylene)dimethanol typically involves the reduction of 4,5-difluorophthalic acid. One common method includes the use of lithium aluminum hydride (LAH) in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out under reflux conditions, followed by purification using silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions similar to those used in laboratory synthesis. The use of efficient purification techniques such as crystallization and distillation ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-1,2-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LAH) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4,5-difluoro-1,2-benzenedicarboxylic acid.

    Reduction: Formation of 4,5-difluoro-1,2-benzenedimethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4,5-Difluoro-1,2-phenylene)dimethanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (4,5-Difluoro-1,2-phenylene)dimethanol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. The hydroxyl groups facilitate hydrogen bonding, which can influence the compound’s behavior in biological systems. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological studies .

Comparison with Similar Compounds

Similar Compounds

    (4,5-Dimethyl-1,2-phenylene)dimethanol: Similar structure but with methyl groups instead of fluorine atoms.

    (4,5-Dichloro-1,2-phenylene)dimethanol: Contains chlorine atoms instead of fluorine.

    (4,5-Dibromo-1,2-phenylene)dimethanol: Contains bromine atoms instead of fluorine.

Uniqueness

(4,5-Difluoro-1,2-phenylene)dimethanol is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These properties make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific interactions with biological molecules .

Biological Activity

(4,5-Difluoro-1,2-phenylene)dimethanol is a chemical compound that has garnered interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8F2O2C_8H_8F_2O_2 and a molecular weight of 174.14 g/mol. The compound features two fluorine atoms attached to the phenylene ring and two hydroxymethyl groups (-CHOH) on the aromatic structure. This configuration contributes to its high thermal stability and excellent solubility in organic solvents, making it suitable for various applications in chemical synthesis and materials science .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of fluorine enhances its reactivity and ability to form strong bonds with biomolecules. The hydroxyl groups facilitate hydrogen bonding , influencing the compound’s behavior in biological systems.

Key Mechanisms:

  • Enzyme Inhibition : Research indicates that this compound acts as a potent inhibitor of the elastase enzyme LasB from Pseudomonas aeruginosa, which plays a critical role in bacterial pathogenesis and biofilm formation . By inhibiting LasB, the compound may enhance the host's ability to combat infections.
  • Immune Response Modulation : The compound has been shown to interfere with immune evasion strategies employed by pathogens by degrading host immune proteins . This suggests potential applications in treating infections associated with biofilm-forming bacteria.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below are notable findings:

StudyObjectiveFindings
Study 1 Inhibition of LasBDemonstrated that this compound effectively inhibits LasB activity, reducing biofilm formation .
Study 2 Interaction with Immune ProteinsShowed that the compound can degrade immunoglobulins and cytokines, potentially enhancing immune response against Pseudomonas aeruginosa infections .
Study 3 Pharmacological PotentialInvestigated its pharmacological properties and toxicity; results indicated promising therapeutic applications due to its unique chemical properties .

Case Study 1: Inhibition of Biofilm Formation

A recent study evaluated the efficacy of this compound in preventing biofilm formation by Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm density when treated with this compound compared to untreated controls. This suggests that this compound could be a valuable agent in combating chronic infections caused by biofilm-forming bacteria.

Case Study 2: Immune Evasion Mechanism

Another investigation focused on how this compound influences immune evasion mechanisms. The study revealed that the compound could disrupt the degradation process of antimicrobial peptides by LasB, thereby enhancing the host's ability to fend off bacterial infections.

Properties

IUPAC Name

[4,5-difluoro-2-(hydroxymethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGKYQRAGXKKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of LiAlH4 (1M in tetrahydrofuran) (11 ml, 11.0 mmol, 2.0 molar equivalents) cooled to −78° C. was added dropwise a solution of 4,5-difluorophtalic anhydrid (1.0 g, 5.4 mmol, 1 molar equivalent) in THF (5 ml). The reaction mixture was allowed to warm up to room temperature and then stirred at 70° C. for 2 hours. To this resulting solution cooled to 0° C. was added a 2M sodium hydroxide solution (5 ml) followed by cold water (5 ml) and THF (10 ml). The reaction mixture was then further extracted with THF (3 times 20 ml). The organic fractions were combined, washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuum to give a light yellow solid. Purification by recrystallisation from acetone/hexane gave the title compound as light yellow needles (0.8 g, 85%). 1H NMR (300.13 MHz, DMSO) δ(ppm) 4.47 (d, J=5.30, 4H) 5.26 (t, J=5.30 Hz, 2H) 7.36 (t, J=10.10 Hz, 2H). 19F NMR (282.38 MHz, DMSO) δ(ppm) −142.27 (s).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
85%

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